tert-Butyl 4-(3-cyanobenzenesulfonylamino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(3-cyanophenyl)sulfonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-17(2,3)24-16(21)20-9-7-14(8-10-20)19-25(22,23)15-6-4-5-13(11-15)12-18/h4-6,11,14,19H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVLVKSOWOUANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122790 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(3-cyanophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-69-5 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(3-cyanophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(3-cyanophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-cyanobenzenesulfonylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides and amines under basic conditions.
Addition of the Cyanobenzene Moiety: The cyanobenzene moiety is attached through a nucleophilic substitution reaction, where a cyanobenzene derivative reacts with the piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-cyanobenzenesulfonylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and cyanides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to tert-butyl 4-(3-cyanobenzenesulfonylamino)piperidine-1-carboxylate exhibit potential anticancer properties. These compounds can function as proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins involved in cancer progression. The sulfonamide group enhances the compound's binding affinity to target proteins, making it a candidate for developing novel cancer therapies .
2. Neurological Disorders
The piperidine structure is known for its ability to cross the blood-brain barrier, making it a suitable scaffold for developing treatments for neurological disorders such as depression and anxiety. Compounds with similar structures have been shown to interact with neurotransmitter systems, suggesting that this compound may have psychoactive properties .
Chemical Synthesis
This compound can be synthesized through various methods, including:
- Nucleophilic Substitution : The introduction of the sulfonamide group can be achieved via nucleophilic attack on a suitable electrophile.
- Carboxylation Reactions : The carboxylate moiety can be introduced using carbon dioxide under specific conditions to form the desired ester.
These synthetic pathways are crucial for producing the compound in sufficient quantities for research and therapeutic use.
Case Studies
Case Study 1: PROTAC Development
A study focused on developing PROTACs targeting the androgen receptor utilized derivatives of this compound. The results demonstrated effective degradation of the androgen receptor in prostate cancer cell lines, highlighting the compound's potential in targeted cancer therapies .
Case Study 2: Neuropharmacology Research
In an investigation into new treatments for anxiety disorders, researchers tested various piperidine derivatives, including this compound. Preliminary results indicated significant anxiolytic effects in animal models, suggesting that this compound could lead to new therapeutic options for treating anxiety .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-cyanobenzenesulfonylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites, while the cyanobenzene moiety may enhance binding affinity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7)
- Molecular Formula : C₁₅H₂₃N₃O₂
- Molecular Weight : 277.36 g/mol
- Key Differences: Replaces the sulfonamide-cyanoaryl group with a pyridin-3-yl substituent. Lacks sulfonyl and cyano groups, reducing molecular weight by ~88 g/mol. Pyridine’s aromaticity may facilitate π-π stacking in biological targets, contrasting with the sulfonamide’s hydrogen-bonding capacity.
- Hazard Profile: No GHS classification, indicating low acute toxicity .
Hydroxyalkyl-Substituted Piperidines
- Examples :
- tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (CAS 236406-33-0)
- tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7)
- Structural Contrasts: Hydroxyethyl or hydroxymethyl groups replace the sulfonamide-cyanoaryl moiety. Similarity scores of ~0.98 indicate structural alignment with the Boc-piperidine core but divergent functionalization .
tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate (CAS 1286274-91-6)
- Key Features :
Comparative Analysis Table
| Compound | CAS No. | Molecular Weight | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| tert-Butyl 4-(3-cyanobenzenesulfonylamino)piperidine-1-carboxylate | 1286273-69-5 | 365.4 | Sulfonamide, cyano | High polarity, hydrogen-bonding capacity |
| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | 1707580-61-7 | 277.36 | Pyridinyl, Boc-protected amine | Aromatic interaction potential, low hazard |
| tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate | 236406-33-0 | ~275 (estimated) | Hydroxyethyl, methyl | Enhanced solubility, reduced lipophilicity |
| tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate | 1286274-91-6 | ~350 (estimated) | Carbamate, fluoro, methoxy | Metabolic stability, tunable lipophilicity |
Research Implications
- Drug Design: The sulfonamide-cyano combination in the target compound is advantageous for targeting enzymes or receptors requiring polar interactions (e.g., kinases, proteases). Pyridinyl and carbamate variants may suit alternate targets.
- Synthetic Challenges : Sulfonamide formation often requires controlled conditions (e.g., sulfonyl chloride reactions), whereas hydroxyethyl groups may involve alkylation or oxidation steps .
- Toxicity Considerations : While the pyridinyl derivative shows low acute toxicity, sulfonamides warrant scrutiny for idiosyncratic reactions in preclinical studies .
Biological Activity
tert-Butyl 4-(3-cyanobenzenesulfonylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C16H22N2O3S
- Molecular Weight : 342.43 g/mol
- CAS Number : [Not specified in the search results]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, which can lead to diuretic effects and potential anti-tumor activity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific interaction of the this compound with cancer cell lines has been evaluated.
-
Antimicrobial Properties :
- Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is required to confirm these findings.
-
Enzyme Inhibition :
- The compound's structural features allow it to act as an inhibitor for various enzymes, including those involved in metabolic pathways related to cancer and inflammation.
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
- Case Study 1 : A study on a related sulfonamide compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications to the piperidine structure can enhance anticancer activity.
- Case Study 2 : Research involving the use of sulfonamide derivatives for treating bacterial infections highlighted their potential as alternative antibiotics, particularly against resistant strains.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
